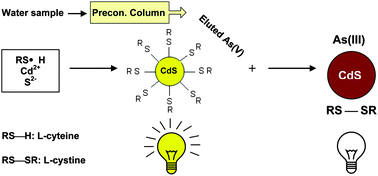Preconcentration determination of arsenic species by sorption of As(v) on Amberlite IRA-410 coupled with fluorescence quenching of l-cysteine capped CdS nanoparticles
Analyst Pub Date: 2013-07-08 DOI: 10.1039/C3AN00869J
Abstract
A simple and accurate method for arsenic speciation analysis in natural and drinking water samples is described in which preconcentration of arsenic as As(V) was coupled with spectrofluorometric determination. The extracted As(V) species with a column containing Amberlite IRA-410 were subjected to L-cysteine capped CdS quantum dots (QDs) and the fluorescence quenching of the QDs due to reduction of As(V) by L-cysteine was considered as a signal relevant to As(V) concentration. The As(III) species were also determined after oxidation of As(III) ions to As(V) with H2O2 and measurement of the total arsenic content. In treatment with 400 mL portions of water samples containing 30 μg L−1 As(V), the relative standard deviation was 2.8%. The detection limit of arsenic was also found to be 0.75 μg L−1 (1 × 10−8 M). The reliability of proposed method was confirmed using certified reference materials. The trace amounts of arsenic species were then determined in different water samples, satisfactorily.


Recommended Literature
- [1] Separation of some transition metals by reversed-phase paper chromatography
- [2] Temperature-controlled changeable oxygenation selectivity by singlet oxygen with a polymeric photosensitizer†
- [3] Re-engineered theranostic gold nanoparticles for targeting tumor hypoxia†
- [4] Back cover
- [5] Pyridylazonaphthols (PANs) and pyridylazophenols (PAPs) as analytical reagents. Part II. Spectrophotometric and solvent-extraction studies of complex formations
- [6] Dual antibacterial activities of a chitosan-modified upconversion photodynamic therapy system against drug-resistant bacteria in deep tissue†
- [7] Cation exchange in aptamer-conjugated CdSe nanoclusters: a novel fluorescence signal amplification for cancer cell detection†
- [8] Powder microelectrode embedded with carboxyl multi-walled carbon nanotubes for sensitive and quantitative detection of nitrofuran residues
- [9] Baicalin ameliorates Mycoplasma gallisepticum-induced inflammatory injury in the chicken lung through regulating the intestinal microbiota and phenylalanine metabolism
- [10] Amorphous nickel sulfide nanosheets with embedded vanadium oxide nanocrystals on nickel foam for efficient electrochemical water oxidation†










